(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring attached to a benzo[d]thiazole moiety, which is further substituted with a chloro and methyl group.
Mechanism of Action
Target of Action
Similar compounds have been designed to target proteins responsible for inhibiting apoptosis and promoting dna damage repair .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Based on the potential targets, it could be involved in pathways related to apoptosis and dna repair .
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Preparation of 6-chloro-3-methylbenzo[d]thiazole: : This can be achieved by reacting 2-amino-6-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine.
Formation of the thiophene-2-carboxamide: : The thiophene-2-carboxylic acid is activated using reagents like thionyl chloride to form the acid chloride, which is then reacted with the 6-chloro-3-methylbenzo[d]thiazole under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of amides or esters.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloro and methyl substituents. Similar compounds include:
6-chloro-3-methylbenzo[d]thiazole: : Lacks the thiophene-2-carboxamide moiety.
Thiophene-2-carboxamide: : Lacks the benzo[d]thiazole moiety.
6-chloro-3-methylbenzothiazole derivatives: : May have different substituents or functional groups.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSIZAEQCBRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.